2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate is a complex organic compound featuring an imidazole ring, a dichlorophenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation reaction of glyoxal and ammonia, followed by cyclization.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazole derivative.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the dichlorophenyl-imidazole intermediate with a thiol compound under basic conditions.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the dichlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and bases under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Various substituted imidazole and dichlorophenyl derivatives.
Scientific Research Applications
2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: An antifungal drug with a similar imidazole structure.
Clotrimazole: Another antifungal agent with a related chemical structure.
Miconazole: A compound with similar antifungal properties and an imidazole ring.
Uniqueness
2-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18Cl2N2O3S |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylethyl acetate |
InChI |
InChI=1S/C16H18Cl2N2O3S/c1-12(21)23-6-7-24-10-16(22,9-20-5-4-19-11-20)14-3-2-13(17)8-15(14)18/h2-5,8,11,22H,6-7,9-10H2,1H3 |
InChI Key |
RDJWCQNRLPLGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.